1,6-Dimethylcyclohexene
Overview
Description
1,6-Dimethylcyclohexene is a chemical compound with the molecular formula C8H14 . It has an average mass of 110.197 Da and a monoisotopic mass of 110.109550 Da . It is also known by other names such as 1,6-Dimethylcyclohexen, 2,3-Dimethyl-1-cyclohexene, and Cyclohexene, 1,6-dimethyl .
Molecular Structure Analysis
The molecular structure of 1,6-Dimethylcyclohexene consists of a cyclohexene ring with two methyl groups attached at the 1 and 6 positions . The IUPAC Standard InChI is InChI=1S/C8H14/c1-7-5-3-4-6-8(7)2/h5,8H,3-4,6H2,1-2H3 .Physical And Chemical Properties Analysis
1,6-Dimethylcyclohexene has a molecular weight of 110.1968 . Other physical and chemical properties such as boiling point, melting point, density, solubility, and spectral data are not provided in the search results.Scientific Research Applications
Antimicrobial Activity
1,6-Dimethylcyclohexene derivatives have been shown to possess significant antimicrobial properties. For instance, a study by Ghorab et al. (2017) synthesized a series of compounds from 1,6-Dimethylcyclohexene derivatives, demonstrating notable antibacterial and antifungal activities. These compounds showed higher activity than some reference drugs, making them promising for antimicrobial applications.
Stereo-Selective Reactions
In the field of stereochemistry, 1,6-Dimethylcyclohexene has been used to study selective reactions. Sakurai, Shiotani, & Ichikawa (1999) conducted an EPR study on 1,6-Dimethylcyclohexene, observing selective hydrogen detachment reactions, which showed cis-trans stereo-selectivity. This kind of research is crucial in understanding molecular behavior in different chemical contexts.
Chemical Analysis Techniques
1,6-Dimethylcyclohexene is also significant in analytical chemistry. A study by Baldwin & Burrell (2000) used gas chromatography for quantitative analyses of 1,6-Dimethylcyclohexene isomers. This research enhances understanding of the relationship between molecular structure and behavior in analytical settings.
Chemical Synthesis and Polymerization
In the synthesis of polymers, 1,6-Dimethylcyclohexene derivatives have been utilized to accelerate polymerization processes. For example, Park, Lee, & Choi (2013) demonstrated that the introduction of dimethyl substitution in 1,6-Dimethylcyclohexene derivatives can significantly speed up the polymerization rates. This has implications for industrial applications where speed and efficiency are paramount.
Chemical Reactions and Mechanisms
Research on 1,6-Dimethylcyclohexene has also contributed to a deeper understanding of chemical reaction mechanisms. For instance, the study by Nishimura, Tsuchimoto, & Ohkubo (1984) investigated the deuteration of 1,6-Dimethylcyclohexene, providing insights into the stereoselectivities and exchange rates in chemical reactions.
Safety And Hazards
properties
IUPAC Name |
1,6-dimethylcyclohexene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-7-5-3-4-6-8(7)2/h5,8H,3-4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKAIBQIFBAAMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801015838 | |
Record name | 1,6-dimethylcyclohex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801015838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Dimethylcyclohexene | |
CAS RN |
1759-64-4 | |
Record name | 2,3-Dimethyl-1-cyclohexene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1759-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,6-dimethylcyclohex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801015838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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